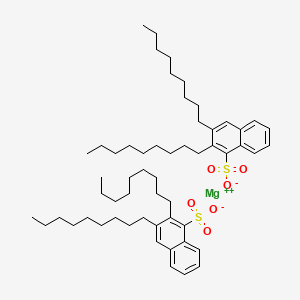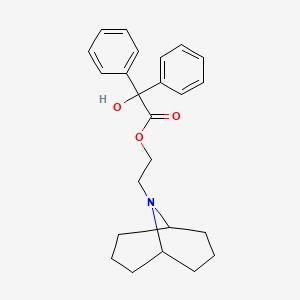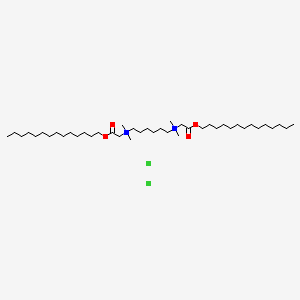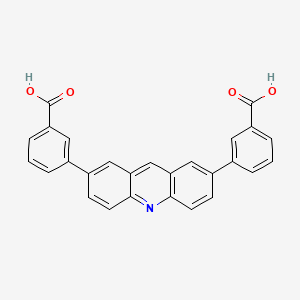
Magnesium bis(dinonylnaphthalenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium bis(dinonylnaphthalenesulfonate) is a chemical compound with the molecular formula C56H86MgO6S2 and a molecular weight of 943.713 g/mol . It is commonly used as a corrosion inhibitor and anti-scaling agent . The compound is characterized by its high molecular weight and complex structure, which includes two dinonylnaphthalenesulfonate groups coordinated to a magnesium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bis(dinonylnaphthalenesulfonate) typically involves the reaction of dinonylnaphthalenesulfonic acid with a magnesium salt. The dinonylnaphthalenesulfonic acid is first prepared by sulfonating dinonylnaphthalene, which is obtained by alkylating naphthalene with nonene . The sulfonation reaction is carried out using sulfur trioxide or oleum as the sulfonating agent. The resulting dinonylnaphthalenesulfonic acid is then neutralized with a magnesium salt, such as magnesium oxide or magnesium hydroxide, to form magnesium bis(dinonylnaphthalenesulfonate) .
Industrial Production Methods
In industrial settings, the production of magnesium bis(dinonylnaphthalenesulfonate) involves large-scale sulfonation reactors and neutralization tanks. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Magnesium bis(dinonylnaphthalenesulfonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinate derivatives, and substituted naphthalenes .
Scientific Research Applications
Magnesium bis(dinonylnaphthalenesulfonate) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of magnesium bis(dinonylnaphthalenesulfonate) primarily involves its ability to form a protective film on metal surfaces, thereby preventing corrosion. The sulfonate groups strongly adsorb onto the metal surface, forming a close-packed monolayer that acts as a barrier to corrosive agents . Additionally, the compound’s large hydrophobic groups enhance its ability to repel water and other corrosive substances .
Comparison with Similar Compounds
Similar Compounds
Calcium bis(dinonylnaphthalenesulfonate): Similar structure but with calcium instead of magnesium.
Barium bis(dinonylnaphthalenesulfonate): Similar structure but with barium instead of magnesium.
Uniqueness
Magnesium bis(dinonylnaphthalenesulfonate) is unique due to its specific coordination with magnesium, which imparts distinct properties such as higher thermal stability and better corrosion inhibition compared to its calcium and barium counterparts . The magnesium ion also provides better solubility in certain solvents, making it more versatile for various applications .
Properties
CAS No. |
28015-99-8 |
|---|---|
Molecular Formula |
C56H86MgO6S2 |
Molecular Weight |
943.7 g/mol |
IUPAC Name |
magnesium;2,3-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/2C28H44O3S.Mg/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2 |
InChI Key |
QGEKBXUETMOETP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)


![(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)

![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)
![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)





